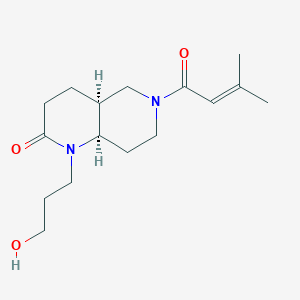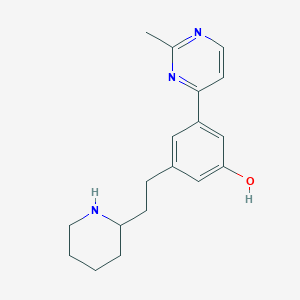![molecular formula C21H23FN2O3 B5265313 3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5265313.png)
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C21H23FN2O3 This compound is characterized by its pyrrolidine-2,5-dione core structure, which is substituted with a 2-(2-fluorophenyl)ethylamino group and a 4-propoxyphenyl group
準備方法
The synthesis of 3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of a suitable dicarboxylic acid derivative with ammonia or an amine under controlled conditions.
Introduction of the 2-(2-Fluorophenyl)ethylamino Group: This step involves the nucleophilic substitution reaction where the pyrrolidine-2,5-dione core is reacted with 2-(2-fluorophenyl)ethylamine.
Attachment of the 4-Propoxyphenyl Group: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, where the pyrrolidine-2,5-dione core is coupled with a 4-propoxyphenylboronic acid derivative.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
作用機序
The mechanism of action of 3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: This compound has a methoxy group instead of a propoxy group, which may affect its chemical and biological properties.
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: The ethoxy group in this compound may result in different reactivity and biological activity compared to the propoxy derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-[2-(2-fluorophenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-13-27-17-9-7-16(8-10-17)24-20(25)14-19(21(24)26)23-12-11-15-5-3-4-6-18(15)22/h3-10,19,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYKKZNHJPWOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(5-propyl-4-isoxazolyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5265235.png)
![1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5265237.png)
![N-(3-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265253.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5265261.png)
![2-(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}pyrrolidin-2-yl)pyridine](/img/structure/B5265268.png)

![3-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5265280.png)
![8-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5265284.png)
![6-({[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5265289.png)
![5-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5265295.png)
![11-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5265310.png)

![2-({4-[(4-methylphenyl)thio]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5265323.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5265338.png)
